Cas no 2034227-32-0 (1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one)
![1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one structure](https://www.kuujia.com/scimg/cas/2034227-32-0x500.png)
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone
- 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
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- Inchi: 1S/C15H17N3O2S/c19-15(9-13-4-2-8-21-13)18-7-1-3-12(11-18)20-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2
- InChI Key: QOOMQJRWFSCLKG-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C([H])=C1C([H])([H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C([H])=NC([H])=C([H])N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 356
- XLogP3: 1.4
- Topological Polar Surface Area: 83.6
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6491-0178-5mg |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6491-0178-2μmol |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6491-0178-20μmol |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6491-0178-4mg |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6491-0178-30mg |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6491-0178-10μmol |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6491-0178-3mg |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6491-0178-40mg |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6491-0178-50mg |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6491-0178-1mg |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
2034227-32-0 | 1mg |
$81.0 | 2023-09-08 |
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
Additional information on 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Professional Introduction to 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one (CAS No. 2034227-32-0)
1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one, with the CAS number 2034227-32-0, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and development. The combination of a pyrazine moiety, a piperidine ring, and a thiophene substituent makes it a versatile scaffold for designing novel bioactive molecules.
The pyrazine ring is a heterocyclic compound that is commonly found in many biologically active substances. Its presence in 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one contributes to the compound's ability to interact with various biological targets. Pyrazine derivatives have been extensively studied for their potential in treating a wide range of diseases, including infectious diseases, cancer, and neurological disorders.
The piperidine ring is another crucial structural element in this compound. Piperidine derivatives are known for their role in medicinal chemistry due to their favorable pharmacokinetic properties and ability to modulate biological pathways. The presence of a piperidine moiety in 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one suggests that it may exhibit potent biological activity, particularly in the context of central nervous system (CNS) disorders and cardiovascular diseases.
The thiophene substituent adds another layer of complexity to the molecule's structure. Thiophene derivatives are widely used in pharmaceuticals due to their ability to act as scaffolds for drugs targeting various diseases. The incorporation of a thiophene group in this compound may enhance its binding affinity to biological targets and improve its overall pharmacological profile.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one has shown promise as a potential PPI inhibitor due to its ability to disrupt critical protein interactions involved in disease pathways. Several studies have demonstrated that molecules containing both pyrazine and piperidine moieties can effectively modulate PPIs, making them attractive candidates for drug development.
The compound's potential applications extend beyond PPI inhibition. Recent research has highlighted its role as a lead compound in the development of novel antiviral agents. The structural features of 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one allow it to interact with viral enzymes and proteins, thereby inhibiting viral replication. This has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral therapies is crucial.
The synthesis of 1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yll))ethanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3-pyrazinyloxypropionaldehyde and 3-bromopiperidine. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the final product.
The use of advanced computational methods has also played a significant role in the study of this compound. Molecular modeling techniques have been employed to predict the binding modes of 1-[3-()piperidin-l)-yl]- ] - ( )- ( )- ( ) - (&) -&nbs(CAS No. <<<<<<<<<<<<<<<</html
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